molecular formula C10H21NO B13562703 2-(Tert-butoxymethyl)piperidine

2-(Tert-butoxymethyl)piperidine

Cat. No.: B13562703
M. Wt: 171.28 g/mol
InChI Key: ASJCXTCMGFTDOY-UHFFFAOYSA-N
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Description

2-(Tert-butoxymethyl)piperidine is an organic compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxymethyl)piperidine typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of tert-butyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

2-(Tert-butoxymethyl)piperidine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxymethyl)piperidine involves its interaction with specific molecular targets. The tert-butoxymethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    2-Methylpiperidine: A derivative with a methyl group attached to the second carbon of the piperidine ring.

Uniqueness: 2-(Tert-butoxymethyl)piperidine is unique due to the presence of the tert-butoxymethyl group, which imparts distinct chemical properties and enhances its potential applications. This group can influence the compound’s reactivity, stability, and binding interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]piperidine

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3

InChI Key

ASJCXTCMGFTDOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CCCCN1

Origin of Product

United States

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